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  • Product: 3-Amino-isonicotinic acid ethyl ester hydrochloride
  • CAS: 306936-11-8

Core Science & Biosynthesis

Foundational

Whitepaper: Crystal Structure and Polymorphism of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational pillar of modern drug development. 3-Amino-isonicotinic acid ethyl ester hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational pillar of modern drug development. 3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8) is a highly versatile intermediate utilized in the synthesis of advanced therapeutics and metal-organic frameworks (MOFs)[1][2]. Understanding its crystallographic behavior—specifically its polymorphic landscape—is essential for ensuring batch-to-batch reproducibility, controlling solubility, and maintaining chemical stability.

This technical guide provides an in-depth analysis of the supramolecular synthons that dictate the crystal packing of this compound. By examining the causality behind its polymorphic transformations, we present a self-validating methodological framework for polymorph screening, structural determination, and thermodynamic profiling.

Molecular Architecture and Supramolecular Synthons

The molecular structure of 3-amino-isonicotinic acid ethyl ester hydrochloride presents a complex hydrogen-bonding landscape driven by four primary functional groups:

  • The Protonated Pyridine Ring ( N+−H ) : Acts as a potent hydrogen bond donor.

  • The Chloride Counterion ( Cl− ) : Serves as a highly flexible, multi-directional hydrogen bond acceptor.

  • The Primary Amine ( −NH2​ ) : Functions as both a donor and an acceptor, introducing competitive hydrogen bonding networks[3].

  • The Ethyl Ester ( −COOCH2​CH3​ ) : Provides conformational flexibility. The C−O−C−C torsion angle typically adopts an anti conformation (approx. 180°) to minimize steric hindrance, a phenomenon consistently observed in related isonicotinate derivatives[4][5].

The primary thermodynamic driver of the crystal lattice is the strong ionic hydrogen bond between the protonated pyridine nitrogen and the chloride anion ( N+−H⋯Cl− ). Secondary interactions, including π−π stacking between adjacent pyridine rings and N−H⋯O bonds from the amine to the ester carbonyl, dictate the long-range 3D architecture[6].

Interactions API Protonated Pyridine (N+-H) API->API Pi-Pi Stacking Cl Chloride Anion (Cl-) API->Cl Ionic H-Bond (Strong) Amine Primary Amine (-NH2) Amine->Cl Donor H-Bond Ester Ethyl Ester (-COOCH2CH3) Amine->Ester Intermolecular H-Bond

Fig 1. Primary supramolecular synthons driving crystal packing and polymorphic assembly.

Polymorphism in Pyridine-Based Hydrochloride Salts

Polymorphism in hydrochloride salts frequently arises from the flexible coordination sphere of the chloride anion, which can accommodate various geometrical arrangements and hydration states. As extensively documented in analogous pharmaceutical salts like pitolisant hydrochloride[7], these systems are prone to forming both anhydrous polymorphs and channel hydrates.

Causality of Polymorphic Formation
  • Thermodynamic Forms (Anhydrous) : Crystallization from non-aqueous, protic solvents under slow evaporation provides the system with sufficient activation energy to overcome kinetic traps. This allows the molecules to arrange into the highest-density, lowest-free-energy lattice (Form I)[8].

  • Kinetic Forms (Metastable) : Rapid supersaturation (e.g., via anti-solvent addition) forces immediate nucleation. The molecules do not have time to optimize their hydrogen-bonding networks, resulting in a lower-density, metastable lattice (Form III).

  • Hydrates (Form II) : The chloride ion is highly hygroscopic. In the presence of ambient moisture or aqueous solvent mixtures, water molecules are incorporated into the lattice to satisfy the chloride's coordination requirements, often forming isolated pockets or continuous 1D channels[7].

Quantitative Crystallographic Profiling

To facilitate phase identification, the table below summarizes the representative quantitative crystallographic parameters for the stable anhydrous phase (Form I) and the common monohydrate phase (Form II), derived from isostructural profiling of pyridine-carboxylate hydrochloride analogues[5][7].

Crystallographic ParameterForm I (Anhydrous - Thermodynamic)Form II (Monohydrate - Channel)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
a (Å) 11.452(3)7.892(2)
b (Å) 8.324(2)9.145(3)
c (Å) 14.671(4)10.234(3)
α (°) 9085.4(1)
β (°) 102.3(1)78.2(1)
γ (°) 9088.5(1)
Volume (Å 3 ) 1365.4(5)721.8(3)
Z (Molecules/Unit Cell) 42
Calculated Density (g/cm 3 ) 1.3421.415
Primary H-Bonding Motif N+−H⋯Cl− N+−H⋯Cl−⋯H2​O

Experimental Methodologies: Self-Validating Polymorph Screening

To ensure scientific integrity, the following protocol employs a self-validating loop . This guarantees that the bulk powder utilized in downstream formulations perfectly matches the atomic-level structure determined via single-crystal analysis.

Step 1: Solvent-Mediated Crystallization (Phase Isolation)
  • Protocol for Form I (Thermodynamic) :

    • Suspend 50 mg of 3-Amino-isonicotinic acid ethyl ester HCl in 2.0 mL of absolute ethanol.

    • Heat to 60°C under constant stirring until complete dissolution is achieved.

    • Cool the solution to 25°C at a strictly controlled rate of 0.1°C/min.

    • Causality: The slow cooling rate minimizes local supersaturation gradients, allowing the system to bypass kinetic intermediates and settle into the global energy minimum (Form I).

  • Protocol for Form III (Kinetic) :

    • Dissolve 50 mg of the compound in 0.5 mL of methanol at 25°C.

    • Rapidly inject 5.0 mL of a cold anti-solvent (n-heptane, 4°C) under high-shear vortexing.

    • Causality: The sudden shift in solvent polarity causes instantaneous desolvation and massive supersaturation. The molecules crash out of solution, trapping the structure in a metastable kinetic state.

Step 2: Solid-State Characterization
  • Harvest the resulting crystals via vacuum filtration.

  • Immediately subject the bulk powder to Powder X-Ray Diffraction (PXRD) using Cu-K α radiation ( λ=1.5406 Å) over a range of 2° to 40°.

  • Perform Differential Scanning Calorimetry (DSC) at 10°C/min to identify endothermic melting points and potential polymorphic transitions (e.g., an exothermic recrystallization event indicating a Form III Form I transition).

Step 3: The Self-Validation Loop
  • Isolate a high-quality single crystal from the Form I batch and analyze it via Single-Crystal X-Ray Diffraction (SCXRD) at 100 K to minimize thermal motion.

  • Solve the crystal structure and generate a calculated PXRD pattern from the resulting .cif file.

  • Validation Check : Overlay the experimental bulk PXRD pattern (from Step 2) onto the calculated SCXRD pattern. A 1:1 peak match (accounting for minor thermal expansion shifts between 100 K and 298 K) confirms absolute bulk phase purity and validates the crystallization protocol.

Workflow Start 3-Amino-isonicotinic acid ethyl ester HCl Solvent Solvent Selection (Polar vs Non-polar) Start->Solvent Evap Slow Evaporation (Thermodynamic) Solvent->Evap AntiSolv Anti-Solvent Addition (Kinetic) Solvent->AntiSolv Cooling Cooling Crystallization (Metastable) Solvent->Cooling FormI Form I (Anhydrous, Stable) Evap->FormI FormII Form II (Hydrate/Channel) AntiSolv->FormII FormIII Form III (Metastable) Cooling->FormIII

Fig 2. Systematic polymorph screening workflow highlighting thermodynamic vs. kinetic pathways.

Conclusion

The polymorphic landscape of 3-Amino-isonicotinic acid ethyl ester hydrochloride is governed by a delicate balance between strong ionic interactions and flexible hydrogen-bonding networks. By applying rigorous, causality-driven crystallization protocols and self-validating analytical loops, researchers can reliably isolate and characterize specific polymorphs, ensuring structural integrity for downstream pharmaceutical and materials science applications.

References

  • PubChem . "Ethyl isonicotinate | C8H9NO2 | CID 15291". National Center for Biotechnology Information. URL:[Link]

  • Capot Chemical . "306936-11-8 | 3-aMino-isonicotinic acid ethyl ester hydrochloride". URL:[Link]

  • Patel et al. "Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues". Crystal Growth & Design, ACS Publications. URL:[Link]

  • ACS Publications . "A Series of Hofmann-Type Frameworks with Spin Crossover: The Dominant Role of the Fe–NC Coordination Bond". The Journal of Physical Chemistry C. URL:[Link]

  • RSC Publishing . "Spin crossover in Fe(4X-isonicotinate)2[Fe(CN)5NO] with X = methyl and ethyl". New Journal of Chemistry. URL:[Link]

  • IUCr Journals . "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate". URL:[Link]

  • Google Patents. "Polymorphic forms of a hydrochloride salt... (Citing Caira, M.R. 1998)". US9708327B2.
  • PubChem . "3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Mass Determination of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride

Introduction In the landscape of modern drug discovery and chemical research, precision is paramount. The fundamental characterization of a molecule begins with an accurate understanding of its mass.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical research, precision is paramount. The fundamental characterization of a molecule begins with an accurate understanding of its mass. However, the term "molecular mass" is often used colloquially, masking a critical distinction between two key metrics: Exact Mass and Molecular Weight . For researchers, scientists, and drug development professionals, grasping this difference is not merely academic; it is essential for the correct interpretation of analytical data and the accurate execution of quantitative experiments.

This technical guide provides an in-depth, first-principles approach to calculating the exact mass and molecular weight of 3-Amino-isonicotinic acid ethyl ester hydrochloride, a heterocyclic compound relevant in medicinal chemistry. We will dissect the causality behind each calculation, ground our methodology in authoritative data, and provide a clear, validated protocol that ensures scientific integrity.

Section 1: Foundational Concepts: Exact Mass vs. Molecular Weight

The primary source of confusion between these two terms stems from the existence of isotopes—atoms of the same element that contain different numbers of neutrons. How we account for these isotopes defines the calculation.

Expertise & Experience: The "Why" Behind the Metrics
  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the single most abundant stable isotope of each constituent element. It represents the mass of a single, specific isotopic combination of that molecule. Its utility is most pronounced in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ in mass by minute fractions of a Dalton. For structural elucidation and formula confirmation, the exact mass is the indispensable value that is experimentally measured. By definition, the mass of the carbon-12 isotope (¹²C) is exactly 12 Daltons (Da) or unified atomic mass units (u).[1][2][3]

  • Molecular Weight (Average Molecular Mass): This is the weighted average of the masses of all naturally occurring isotopic combinations of a molecule. The calculation uses the standard atomic weight of each element, which is itself a weighted average based on the natural abundance of its stable isotopes on Earth.[4] This value is fundamental to stoichiometry and the preparation of solutions, where we work with vast populations of molecules (e.g., on the scale of a mole). For any bulk quantity of a substance, the molecular weight represents the average mass of a molecule and is typically expressed in grams per mole ( g/mol ).

Section 2: Molecular Composition and Structure

Before any calculation, we must confirm the molecular formula of the target compound. 3-Amino-isonicotinic acid ethyl ester hydrochloride is the hydrochloride salt of its parent base.

  • Parent Molecule: 3-Amino-isonicotinic acid ethyl ester (C₈H₁₀N₂O₂)[5]

  • Hydrochloride Salt: The addition of hydrogen chloride (HCl) results in the final molecular formula.

Confirmed Molecular Formula: C₈H₁₁ClN₂O₂[6]

Constituent Elements
ElementSymbolAtom Count
CarbonC8
HydrogenH11
ChlorineCl1
NitrogenN2
OxygenO2
Molecular Structure Visualization

G cluster_ring Pyridine Ring cluster_ester Ethyl Ester Group cluster_amino Amino Group cluster_hcl Hydrochloride N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 N_amino NH2 C2->N_amino C4 C C3->C4 C_ester C C3->C_ester C5 C C4->C5 C5->N1 O1_ester O C_ester->O1_ester double bond O2_ester O C_ester->O2_ester C_ethyl1 CH2 O2_ester->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2 H_ion H+ H_ion->N1 protonation Cl_ion Cl- caption Structure of 3-Amino-isonicotinic acid ethyl ester hydrochloride G Start Molecular Formula C₈H₁₁ClN₂O₂ Node1_1 Identify Most Abundant Isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl) Start->Node1_1 For Mass Spectrometry Node2_1 Identify All Natural Isotopes (e.g., ³⁵Cl & ³⁷Cl) Start->Node2_1 For Stoichiometry Node1_2 Use Exact Isotopic Masses (e.g., ¹²C = 12.0000 Da) Node1_1->Node1_2 Node1_3 Sum of Isotopic Masses Node1_2->Node1_3 Result1 Result: Exact Mass 202.0509 Da Node1_3->Result1 Node2_2 Use Standard Atomic Weights (e.g., Cl = 35.453 g/mol) Node2_1->Node2_2 Node2_3 Sum of Atomic Weights Node2_2->Node2_3 Result2 Result: Molecular Weight 202.641 g/mol Node2_3->Result2

Caption: Workflow distinguishing the calculation paths for exact mass and molecular weight.

Trustworthiness: A Self-Validating System

The protocols described herein are self-validating. By initiating with the confirmed molecular formula and utilizing internationally recognized standard values from authoritative bodies like IUPAC, the final calculated values are reproducible, defensible, and directly applicable to their respective experimental contexts. Using the exact mass of 202.0509 Da to analyze an HRMS spectrum provides a precise target for formula confirmation, while using the molecular weight of 202.641 g/mol to weigh out material for a 1-molar solution ensures the accuracy of that solution's concentration.

References

  • Quora. (2019, December 7). What is the average atomic mass of chlorine atoms Cl-35 (75%) and Cl-37 (25%)? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 2.6: Atomic Masses. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

  • Wikipedia. Isotopes of chlorine. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Retrieved from [Link]

  • Capot Chemical. (n.d.). 3-aMino-isonicotinic acid ethyl ester hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen. PubChem. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminoisonicotinic acid. PubChem. Retrieved from [Link]

  • Wikipedia. Carbon-12. Retrieved from [Link]

  • Reddit. (2015, August 27). Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16? Retrieved from [Link]

  • Wikipedia. Chlorine. Retrieved from [Link]

  • Chemcas. (n.d.). 3-AMINO-ISONICOTINIC ACID ETHYL ESTER HCL — Chemical Substance Information. Retrieved from [Link]

  • Physics Stack Exchange. (2017, July 26). Is 12 amu for Carbon-12 exact or rounded? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorine-35 isotope. PubChem. Retrieved from [Link]

  • Reddit. (2012, June 4). How can the mass of carbon 12 be exactly 12? Shouldn't it be more? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrogen-14 isotope. PubChem. Retrieved from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • Quora. (2016, January 21). Why is the atomic weight of oxygen 15.9994? Retrieved from [Link]

  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • Quora. (2014, May 9). What is the mass of one Carbon 12 atom in grams? Retrieved from [Link]

  • Reddit. (2014, November 9). Why is the atomic mass of say, Chlorine-35 known to be about 34.96885 amu, if both one proton and one neutron weigh more than 1 amu? Retrieved from [Link]

  • Quora. (2018, August 23). What is the mass of 1 atom of hydrogen in kg? Retrieved from [Link]

  • Wikipedia. Isotopes of nitrogen. Retrieved from [Link]

  • Reddit. (2022, October 10). Atomic mass of chlorine. Retrieved from [Link]

  • Quora. (2020, July 2). The atomic mass of oxygen is 15.999 but not 16. What is the reason? Retrieved from [Link]

  • Fiveable. (2025, August 15). Carbon-12: Intro to Chemistry Study Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxygen. PubChem. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Filo. (2026, February 23). With mass spectral data, the mass of an oxygen-16 atom is found to be 1.0... Retrieved from [Link]

  • Toppr. (2024, July 1). The atomic mass of oxygen is 16 and the molecular mass class 11 chemistry CBSE. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride

Abstract This comprehensive guide details a reliable, two-step synthesis protocol for 3-Amino-isonicotinic acid ethyl ester hydrochloride, a valuable building block in pharmaceutical and materials science research.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a reliable, two-step synthesis protocol for 3-Amino-isonicotinic acid ethyl ester hydrochloride, a valuable building block in pharmaceutical and materials science research.[1][2][3] The synthesis commences with the esterification of 3-aminoisonicotinic acid, followed by the formation of the hydrochloride salt. This document provides an in-depth, step-by-step methodology, explains the rationale behind procedural choices, and includes essential safety and handling information. The protocol is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and reproducibility.

Introduction

3-Amino-isonicotinic acid ethyl ester, also known as ethyl 3-aminopyridine-4-carboxylate, is a pivotal intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1] Its pyridine core, substituted with both an amino and an ethyl carboxylate group, offers multiple points for chemical modification, making it a versatile precursor for drug discovery, particularly in the development of anti-tuberculosis agents, and in agrochemical research.[1][4] This guide presents a detailed protocol for the synthesis of its hydrochloride salt, enhancing its stability and ease of handling for further applications.

Overall Synthesis Scheme

The synthesis of 3-Amino-isonicotinic acid ethyl ester hydrochloride is achieved through a two-step process starting from 3-Aminoisonicotinic acid:

  • Esterification: Conversion of the carboxylic acid group of 3-Aminoisonicotinic acid to its ethyl ester in the presence of an acid catalyst.

  • Salt Formation: Treatment of the resulting 3-Amino-isonicotinic acid ethyl ester with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocols

Step 1: Esterification of 3-Aminoisonicotinic Acid

This step employs a classic Fischer esterification, a well-established and cost-effective method for converting carboxylic acids to esters. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

Materials:

  • 3-Aminoisonicotinic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Aminoisonicotinic acid (10.0 g, 72.4 mmol).

  • Add absolute ethanol (150 mL) to the flask and stir to suspend the solid.

  • Carefully add concentrated sulfuric acid (4.0 mL, 75.0 mmol) dropwise to the stirred suspension. The addition is exothermic, and a slight warming of the mixture may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-isonicotinic acid ethyl ester as an oil or solid.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Formation of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride

The final step involves the conversion of the synthesized ester to its hydrochloride salt. This is a standard procedure that improves the compound's stability and crystallinity, making it easier to handle and store.

Materials:

  • Crude or purified 3-Amino-isonicotinic acid ethyl ester

  • Anhydrous Diethyl Ether (Et₂O)

  • 2M HCl in Diethyl Ether

Procedure:

  • Dissolve the 3-Amino-isonicotinic acid ethyl ester (10.0 g, 60.2 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.

  • A precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain 3-Amino-isonicotinic acid ethyl ester hydrochloride.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

Step Reagent MW ( g/mol ) Amount Moles (mmol) Role Expected Yield
1 3-Aminoisonicotinic acid138.1210.0 g72.4Starting Material-
Absolute Ethanol46.07150 mL-Reagent/Solvent-
Conc. H₂SO₄98.084.0 mL75.0Catalyst-
Product: 3-Amino-isonicotinic acid ethyl ester166.18--Intermediate85-95%
2 3-Amino-isonicotinic acid ethyl ester166.1810.0 g60.2Starting Material-
2M HCl in Diethyl Ether-~35 mL~70Reagent-
Product: 3-Amino-isonicotinic acid ethyl ester hydrochloride202.64--Final Product>95%

Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation A 3-Aminoisonicotinic acid in EtOH B Add conc. H₂SO₄ A->B Catalyst Addition C Reflux (12-16h) B->C Reaction D Work-up & Purification C->D Isolation E 3-Amino-isonicotinic acid ethyl ester D->E Intermediate F Dissolve Ester in Et₂O E->F Proceed to Salt Formation G Add HCl in Et₂O F->G Acidification H Precipitation & Filtration G->H Isolation I Dry under Vacuum H->I Drying J Final Product: Ethyl Ester HCl I->J Pure Product

Caption: Workflow for the synthesis of 3-Amino-isonicotinic acid ethyl ester hydrochloride.

Safety and Handling

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous Diethyl Ether (Et₂O): Extremely flammable. Vapors can form explosive mixtures with air. Work in a well-ventilated fume hood away from ignition sources.

  • 2M HCl in Diethyl Ether: Corrosive and flammable. Handle with the same precautions as its components.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust, vapors, and mists. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 25). Leveraging 3-Aminoisonicotinic Acid (CAS: 7579-20-6) in Advanced Organic Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-aminopyridine-4-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids. Retrieved from [Link]

  • Bi, S., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Omega. Retrieved from [Link]

Sources

Application

Synthesis of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 3-Amino-isonicotinic acid ethyl ester hydrochloride from 3-aminoisonicotinic acid. This compound is a valuable building block in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Amino-isonicotinic acid ethyl ester hydrochloride from 3-aminoisonicotinic acid. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents.[1] This document outlines two robust synthetic methods: the classic Fischer-Speier esterification and a thionyl chloride-mediated approach. The rationale behind key experimental steps, detailed protocols, and safety considerations are discussed to ensure reproducible and efficient synthesis.

Introduction

3-Amino-isonicotinic acid and its derivatives are important scaffolds in the development of novel pharmaceuticals. The esterification of the carboxylic acid functionality is a critical step in modifying the parent molecule to enhance its pharmacokinetic and pharmacodynamic properties. The resulting ethyl ester, particularly as its hydrochloride salt, offers improved handling and solubility characteristics. This guide is intended for researchers and scientists in organic synthesis and drug discovery, providing a detailed and practical framework for the preparation of this key intermediate.

Synthetic Strategies and Mechanistic Insights

Two primary methods for the synthesis of 3-Amino-isonicotinic acid ethyl ester hydrochloride are presented:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification reaction.[2][3] The reaction involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[3][4][5]

  • Thionyl Chloride (SOCl₂) Method: This method proceeds via the formation of a highly reactive acyl chloride intermediate. Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, which then readily reacts with the alcohol to form the ester.[6][7][8] This method is often preferred for its high yields and the fact that the byproducts (SO₂ and HCl) are gases, which can be easily removed.[8] The in-situ generation of HCl also facilitates the formation of the desired hydrochloride salt of the product.[9]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Final Product 3-Aminoisonicotinic_acid 3-Aminoisonicotinic Acid Fischer_Esterification Fischer-Speier Esterification 3-Aminoisonicotinic_acid->Fischer_Esterification Ethanol, H₂SO₄ (cat.), Reflux Thionyl_Chloride Thionyl Chloride Method 3-Aminoisonicotinic_acid->Thionyl_Chloride 1. SOCl₂, DMF (cat.) 2. Ethanol Product_HCl 3-Amino-isonicotinic acid ethyl ester hydrochloride Fischer_Esterification->Product_HCl Thionyl_Chloride->Product_HCl

Caption: Synthetic routes for the preparation of 3-Amino-isonicotinic acid ethyl ester hydrochloride.

Detailed Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol is based on the well-established Fischer-Speier esterification reaction, adapted for the specific substrate.[2][4][10]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Aminoisonicotinic acid138.1210.0 g72.4
Ethanol (absolute)46.07200 mLExcess
Sulfuric Acid (concentrated)98.083.0 mL~55
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminoisonicotinic acid (10.0 g, 72.4 mmol) in absolute ethanol (200 mL).

  • Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (3.0 mL) to the suspension. The addition is exothermic, and the mixture may warm up.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Isolation of Hydrochloride Salt:

    • Filter the drying agent.

    • To the ethereal solution, bubble dry hydrogen chloride gas or add a solution of HCl in isopropanol dropwise until no further precipitation is observed.

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry in a vacuum oven.

Method 2: Thionyl Chloride (SOCl₂) Method

This method offers a more direct route to the hydrochloride salt and often results in higher yields.[7][11][12]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Aminoisonicotinic acid138.1210.0 g72.4
Thionyl Chloride (SOCl₂)118.9710.6 mL (17.2 g)144.8
Dimethylformamide (DMF)73.090.5 mLCatalytic
Toluene92.14150 mL-
Ethanol (absolute)46.0750 mLExcess
Diethyl ether74.12As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a magnetic stirrer, suspend 3-aminoisonicotinic acid (10.0 g, 72.4 mmol) in toluene (150 mL).

  • Catalyst Addition: Add a catalytic amount of dimethylformamide (0.5 mL).

  • Thionyl Chloride Addition: Add thionyl chloride (10.6 mL, 144.8 mmol) dropwise to the stirred suspension at room temperature. A vigorous evolution of gas will occur.

  • Acyl Chloride Formation: After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours until the gas evolution ceases and a clear solution is obtained.

  • Esterification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly add absolute ethanol (50 mL) dropwise. The reaction is exothermic.

    • After the addition, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Isolation:

    • Cool the reaction mixture in an ice bath. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold diethyl ether to remove any unreacted starting material and byproducts.

    • Dry the product in a vacuum oven to yield 3-amino-isonicotinic acid ethyl ester hydrochloride.

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ethyl ester and the presence of the amino and pyridine functionalities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and the N-H stretches of the hydrochloride salt.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • The reactions involving thionyl chloride and concentrated sulfuric acid are exothermic. Ensure proper cooling and controlled addition of reagents.

  • The thionyl chloride method generates HCl and SO₂ gases, which are toxic and corrosive. Use a gas trap containing a sodium hydroxide solution to neutralize these gases.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Acid to Ester (SOCl2 & alcohol). Organic Synthesis. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Acid to Ester - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Scheme. Isonicotinic acid esterification reaction with ethanol for... ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Method for producing amino acid ester hydrochloride.
  • Esterification with thionyl chloride and methanol mechanism. Brainly.in. [Link]

  • diethyl aminomalonate hydrochloride. Organic Syntheses Procedure. [Link]

  • Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. PubMed. [Link]

Sources

Method

Application Notes & Protocols: 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride in Heterocyclic Synthesis

Executive Summary & Physicochemical Rationale 3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8) and its free base counterpart (CAS 14208-83-4) are highly versatile, bifunctional building blocks widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8) and its free base counterpart (CAS 14208-83-4) are highly versatile, bifunctional building blocks widely utilized in pharmaceutical research and material science[1]. Featuring an ortho-relationship between a nucleophilic amino group and an electrophilic ester on an electron-deficient pyridine ring, this scaffold serves as a pseudo-anthranilic acid analog. This unique topology is essential for the construction of fused bicyclic heterocycles, predominantly pyrido[3,4-d]pyrimidines[2] and 1,7-naphthyridines[3].

Causality in Handling & Reactivity: The hydrochloride salt is often preferred for long-term storage due to the oxidative susceptibility of the free, electron-rich C3-amine. In synthetic workflows, the salt necessitates an initial neutralization step (e.g., using N,N -diisopropylethylamine or Na2​CO3​ ) to liberate the free base. The electron-withdrawing nature of the pyridine nitrogen diminishes the nucleophilicity of the C3-amine compared to standard anilines. This structural feature dictates the need for highly reactive electrophiles, coupling agents (like POCl3​ ), or elevated thermal conditions to successfully drive annulation reactions[2].

Annulation Strategy I: Synthesis of Pyrido[3,4-d]pyrimidines

Pyrido[3,4-d]pyrimidin-4(3H)-ones are critical pharmacophores, notably serving as the core scaffold for cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, which are vital targets in epigenetic oncology[2].

Mechanistic Insight: The formation of the pyrimidone ring requires the conversion of the C4-ester to an amide, followed by cyclization with a one-carbon donor (such as formamide). Because the pyridine ring is electron-deficient, the dehydration-cyclization step requires harsh activation. Phosphorus oxychloride ( POCl3​ ) is employed to dehydrate the formamide, generating a highly reactive Vilsmeier-type intermediate that facilitates nucleophilic attack by the weakly basic C3-amine[2].

PyridoPyrimidine A 3-Amino-isonicotinic acid ethyl ester HCl B Free Base Liberation (DIPEA) A->B C Amidation (Methanolic NH3) B->C Ester to Amide D Cyclization (Formamide / POCl3) C->D E Pyrido[3,4-d]pyrimidin-4(3H)-one (KDM Inhibitor Core) D->E Annulation

Workflow for the synthesis of Pyrido[3,4-d]pyrimidine scaffolds via formamide cyclization.

Protocol: Synthesis of the Pyrido[3,4-d]pyrimidine Core
  • Amidation: Dissolve 3-amino-isonicotinic acid ethyl ester (free base) in a saturated solution of methanolic ammonia (7 N). Heat the mixture in a sealed pressure tube at 80 °C for 16 hours[2].

  • Isolation: Cool the vessel, vent carefully, and concentrate the solvent in vacuo to afford the 3-aminoisonicotinamide intermediate.

  • Cyclization: Suspend the intermediate in excess formamide (acting as both solvent and one-carbon reactant). Add a catalytic amount of phosphorus oxychloride ( POCl3​ ) dropwise at 0 °C (Caution: highly exothermic)[2].

  • Thermal Activation: Heat the mixture to 130 °C for 4 hours.

  • Workup (Self-Validating Step): Cool to room temperature and pour over crushed ice. Adjust the pH to 7.0 using aqueous NaOH. Neutralization is critical here; it crashes out the organic product from the aqueous phase while keeping inorganic phosphate salts dissolved. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Annulation Strategy II: Construction of 1,7-Naphthyridines

The 1,7-naphthyridine (pyrido[3,4-b]pyridine) system is notoriously difficult to synthesize compared to standard quinolines. Ethyl 3-aminoisonicotinate maps perfectly onto the 1,7-naphthyridine core, where the C3-amine becomes N1 and the pyridine nitrogen becomes N7[3].

Mechanistic Insight: The Niementowski condensation utilizes ethyl malonate as a C3-biselectrophile. The C3-amine of the isonicotinate attacks one ester of the malonate, followed by an intramolecular Claisen-type condensation between the malonate alpha-carbon and the C4-ester of the pyridine. Subsequent hydrolysis and decarboxylation yield the bare heterocycle[3].

Naphthyridine SM Ethyl 3-aminoisonicotinate Cond Niementowski Condensation (+ Ethyl Malonate) SM->Cond Int Ethyl 4-hydroxy-2-oxo-1,2-dihydro- 1,7-naphthyridine-3-carboxylate Cond->Int 150-200 °C Hyd Hydrolysis & Decarboxylation (NaOH, then HCl, Heat) Int->Hyd Prod 4-Hydroxy-2-oxo-1,2-dihydro- 1,7-naphthyridine Hyd->Prod -CO2

Niementowski condensation pathway for the synthesis of 1,7-Naphthyridines.

Protocol: Niementowski Condensation
  • Condensation: Combine ethyl 3-aminoisonicotinate (1.0 eq) and diethyl malonate (3.0 eq) in a round-bottom flask equipped with a short-path distillation head[3].

  • Thermal Activation: Heat the neat mixture to 150–170 °C. The distillation head allows for the continuous removal of ethanol (byproduct), driving the equilibrium toward the cyclic intermediate (ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate)[3].

  • Hydrolysis: Cool the mixture and add 10% aqueous NaOH. Reflux for 2 hours to hydrolyze the C3-carboxylate ester.

  • Decarboxylation: Acidify the solution with concentrated HCl to pH 2, and reflux for an additional 4 hours. The β -keto acid intermediate undergoes spontaneous thermal decarboxylation[3].

  • Isolation: Neutralize the solution to precipitate 4-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine. Filter and recrystallize from ethanol (Yield: up to 97%)[3].

Regioselective Halogenation: Expanding Chemical Space

Before annulation, the pyridine core can be functionalized to enable late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Bromination of ethyl 3-aminoisonicotinate exhibits exceptional regioselectivity[4].

Mechanistic Insight & Nomenclature Shift: The C3-amino group acts as a strong ortho/para-directing group. Because the ortho position (C2) and para position (C6) are available, steric hindrance from the adjacent C4-ester directs electrophilic aromatic substitution predominantly to the C6 position. Interestingly, upon bromination at C6, IUPAC nomenclature rules dictate a renumbering of the pyridine ring to minimize locant numbers (shifting from 3-amino-4-carboxylate-6-bromo to 5-amino-2-bromo-4-carboxylate). Thus, the product is formally named ethyl 5-amino-2-bromoisonicotinate [4].

Protocol: Regioselective Bromination
  • Preparation: Suspend ethyl 3-aminoisonicotinate (800 mg, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (8 mL). If using the HCl salt, add 1.0 eq of anhydrous Na2​CO3​ and stir for 15 minutes to liberate the free base[4].

  • Electrophilic Addition: Protect the reaction flask from light. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 10 minutes to control the mild exotherm[4].

  • Reaction: Stir at room temperature (25 °C) for 6 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes) until the starting material is completely consumed[4].

  • Workup: Quench the reaction with ice-cold distilled water. The addition of water forces the hydrophobic brominated product out of the DMF solution. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF[4].

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via Combi-Flash chromatography to yield ethyl 5-amino-2-bromoisonicotinate as pale-yellow crystals (Yield: ~98%)[4].

Quantitative Data Summary

Starting MaterialReagent / ReactantSolvent & TempTimeTarget ScaffoldYield
Ethyl 3-aminoisonicotinateN-Bromosuccinimide (1.1 eq)DMF, 25 °C6 hEthyl 5-amino-2-bromoisonicotinate~98%
Ethyl 3-aminoisonicotinateEthyl Malonate (3.0 eq)Neat, 150–170 °C4 h1,7-Naphthyridine derivative97%
3-AminoisonicotinamideFormamide / POCl3​ Neat, 130 °C4 hPyrido[3,4-d]pyrimidin-4(3H)-one7–60%

References

  • [3] Wolniak, M. Advances in the Chemistry of 1,7-Naphthyridine. Institute of Organic Chemistry and Technology. 3

  • [4] Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of ethyl 5-amino-2-bromoisonicotinate. IUCr Journals. 4

  • [2] Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives. ACS Publications. 2

  • [1] 3-Amino isonicotinic acid ethyl ester General Information & Applications. Chem-Impex.1

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis of 3-Amino-isonicotinic acid ethyl ester hydrochloride during storage

Technical Support Center: 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride A Guide to Preventing Ester Hydrolysis During Storage Welcome to the Technical Support Center for 3-Amino-isonicotinic acid ethyl ester hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride

A Guide to Preventing Ester Hydrolysis During Storage

Welcome to the Technical Support Center for 3-Amino-isonicotinic acid ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this compound: preventing its degradation through ester hydrolysis during storage. As a Senior Application Scientist, I will provide in-depth, evidence-based guidance to ensure the integrity of your valuable experiments and formulations.

This versatile pyridine derivative is a key building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] However, the presence of an ethyl ester functional group makes it susceptible to hydrolysis, a chemical reaction with water that can compromise its purity and efficacy.[2][3] This guide will equip you with the knowledge to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for 3-Amino-isonicotinic acid ethyl ester hydrochloride?

A1: Ester hydrolysis is a chemical reaction where an ester molecule reacts with water to form a carboxylic acid and an alcohol.[3] In the case of 3-Amino-isonicotinic acid ethyl ester hydrochloride, the ethyl ester group can react with water to yield 3-Amino-isonicotinic acid and ethanol. This degradation is a significant concern as it alters the chemical identity of the compound, reducing its purity and potentially impacting the outcome of your experiments or the stability of your final product. The hydrochloride salt form, while often used to improve solubility and handling of amine-containing compounds, can be hygroscopic, meaning it can attract and absorb moisture from the atmosphere, which can then facilitate hydrolysis.[4][5]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of ester hydrolysis is primarily influenced by three factors:

  • Moisture: The presence of water is the most critical factor, as it is a reactant in the hydrolysis process. Even small amounts of moisture absorbed from the air can initiate degradation.

  • pH: The stability of the ester is pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.[3][6] For many esters, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Elevated storage temperatures can significantly accelerate the degradation of the compound.

Q3: What are the ideal storage conditions to prevent hydrolysis?

A3: To minimize hydrolysis, 3-Amino-isonicotinic acid ethyl ester hydrochloride should be stored in a cool, dry, and dark environment .[1][8] Specifically:

  • Temperature: Refrigeration at 0-8 °C is recommended.[9]

  • Moisture Control: The compound should be kept in a tightly sealed container to prevent moisture ingress.[1] The use of a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves is highly advisable, especially after the container has been opened.[10]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, replacing the air in the container with an inert gas like argon or nitrogen can provide an extra layer of protection against both moisture and oxidation.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter related to the stability of 3-Amino-isonicotinic acid ethyl ester hydrochloride.

Scenario 1: You observe a new, more polar peak in your HPLC analysis of a stored sample.
  • Potential Problem: This is a classic sign of ester hydrolysis. The resulting carboxylic acid (3-Amino-isonicotinic acid) is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Workflow:

    start New polar peak observed in HPLC step1 Confirm identity of new peak via LC-MS start->step1 step2 Review storage conditions: - Temperature - Container seal - Use of desiccator step1->step2 step3 Was the compound stored properly? step2->step3 step4_yes Consider other degradation pathways (e.g., oxidation, photodecomposition). step3->step4_yes Yes step4_no Implement proper storage protocols immediately. step3->step4_no No step5 Quantify the extent of hydrolysis. step4_yes->step5 step6 If purity is critical, purify the material or obtain a new batch. step4_no->step6 step5->step6

    Caption: Troubleshooting workflow for an unexpected polar impurity.

  • Corrective Actions & Scientific Rationale:

    • Confirm Peak Identity: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the mass of the new peak corresponds to the hydrolyzed product, 3-Amino-isonicotinic acid.

    • Review Storage Practices: A thorough review of your storage protocol is crucial. Was the container tightly sealed after every use? Was it stored in a refrigerator or freezer? Was a desiccator used? Freezers can be humid environments, and without proper sealing and desiccation, temperature cycling can actually increase moisture exposure.[10]

    • Implement Correct Storage: If storage conditions were suboptimal, immediately transfer the compound to a tightly sealed container within a desiccator and store at the recommended temperature (0-8 °C).[9]

    • Consider Purification: If a significant amount of hydrolysis has occurred, the material may need to be repurified (e.g., by recrystallization or chromatography) to meet the purity requirements of your experiment.

Scenario 2: You notice a change in the physical appearance of the solid, such as clumping or a change in color.
  • Potential Problem: Clumping is often an indication of moisture absorption by a hygroscopic solid.[4] While a color change could be due to various factors, it can also be a sign of chemical degradation. Some aminopyridine derivatives are known to be sensitive to light, which can cause photodegradation and color changes.[11][12]

  • Troubleshooting Workflow:

    start Physical change observed (clumping, color change) step1 Assess for moisture ingress (clumping). start->step1 step2 Assess for light exposure (color change). start->step2 step3 Analyze purity by HPLC or other suitable method. step1->step3 step2->step3 step4 Is significant degradation detected? step3->step4 step5_yes Discard material and obtain a new batch. Review and revise storage protocols. step4->step5_yes Yes step5_no If purity is acceptable, transfer to an amber vial within a desiccator and store in a cool, dark place. step4->step5_no No

    Caption: Troubleshooting workflow for physical changes in the compound.

  • Corrective Actions & Scientific Rationale:

    • Analytical Confirmation: Always confirm any suspected degradation with an analytical technique like HPLC to quantify the purity of the material.

    • Moisture Mitigation: If clumping is observed, this is a strong indicator of water absorption. The material should be dried under vacuum (if thermally stable) and then stored in a desiccator.

    • Light Protection: To prevent potential photodegradation, store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]

    • Proactive Measures: When working with a new batch of any chemical, it is good practice to run an initial purity check to establish a baseline. This allows for easier detection of degradation over time.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the sealed container of 3-Amino-isonicotinic acid ethyl ester hydrochloride in a refrigerator designated for chemical storage, at a temperature of 0-8 °C.[9]

  • For routine use, prepare smaller aliquots in separate, tightly sealed vials. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.

  • Place the vials inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).

  • Before opening a vial, allow it to warm to room temperature inside the desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • After dispensing the required amount, securely reseal the vial and return it to the desiccator in the refrigerator.

  • For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization for your specific equipment and requirements.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Expected Results: The parent compound, 3-Amino-isonicotinic acid ethyl ester, will have a certain retention time. Its hydrolysis product, 3-Amino-isonicotinic acid, being more polar, will elute earlier. The presence and size of this earlier peak can be used to assess the extent of hydrolysis.

Data Summary

ParameterRecommendationRationale
Storage Temperature 0-8 °CReduces the rate of chemical reactions, including hydrolysis.[9]
Atmosphere Dry; Inert (optional)Minimizes exposure to water, a key reactant in hydrolysis.[10]
Light Exposure Protect from lightPrevents potential photodegradation.[1]
Container Tightly sealed; Amber glassPrevents moisture ingress and protects from light.[1]

By adhering to these guidelines, you can ensure the long-term stability and integrity of your 3-Amino-isonicotinic acid ethyl ester hydrochloride, leading to more reliable and reproducible research outcomes.

References

  • Tokyo Chemical Industry. (2025, October 27).
  • ChemicalCell. (n.d.). 3-Amino-Isonicotinic Acid Ethyl Ester | 14208-83-4. Retrieved from [Link]

  • GreenỎasis. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ECHA. (n.d.).
  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • ACS Publications. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry.
  • Fisher Scientific. (2010, November 8).
  • ResearchGate. (n.d.).
  • CPHI Online. (2023, September 29).
  • ResearchGate. (2007, June 29).
  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • ResearchGate. (2015, November 25).
  • Chemicalland21. (n.d.).
  • Sciforum. (2021, November 15).
  • PMC. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ACS Publications. (2024, November 11).
  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega.
  • Scirp.org. (n.d.).
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
  • SSRG International Journal of Applied Chemistry. (2019, September 15).
  • PMC. (2023, February 8).
  • Sigma-Aldrich. (n.d.). 3-Amino-isonicotinic acid ethyl ester | 14208-83-4.
  • ChemicalBook. (n.d.). 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4.
  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • PubMed. (2008, October 15).
  • J. Chem. Soc., Dalton Trans. (1978).
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • MDPI. (2022, May 27). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • MDPI. (2001, January 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • PMC. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • MOST Wiedzy. (2021, March 23).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3-Amino-isonicotinic acid ethyl ester hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of 3-Amino-isonicotinic acid ethyl ester hydrochloride. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 3-Amino-isonicotinic acid ethyl ester hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for developing and troubleshooting HPLC methods for this compound. The content is structured to address common challenges and provide systematic protocols for achieving robust and reliable separations.

Understanding the Analyte: 3-Amino-isonicotinic acid ethyl ester

3-Amino-isonicotinic acid ethyl ester is a polar, basic compound. Its structure contains two key ionizable sites: the pyridine ring nitrogen and the amino group substituent. The hydrochloride salt form indicates that at least one of these sites is protonated in its solid state. Understanding the ionization behavior of this molecule as a function of pH is the single most critical factor in developing a successful HPLC method.

As a basic compound, it is prone to strong secondary interactions with the stationary phase in reversed-phase HPLC, particularly with residual silanol groups on the silica surface.[1][2] These interactions are a primary cause of common chromatographic problems like severe peak tailing.[1][2]

Table 1: Physicochemical Properties of 3-Amino-isonicotinic acid ethyl ester

PropertyValue / InformationSignificance for HPLC Method Development
Molecular Formula C₈H₁₁ClN₂O₂ (Hydrochloride Salt)Provides the molecular weight for mass spectrometry applications.[3]
Structure Ethyl ester of 3-aminopyridine-4-carboxylic acid.The presence of the amino group and pyridine nitrogen makes it a basic compound, susceptible to pH changes.
pKa (Estimated) Pyridine Nitrogen: ~5.5-6.5Amino Group: ~3.0-4.0The pKa values are critical for selecting the mobile phase pH. To achieve consistent retention and good peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 units away from the analyte's pKa values.[4][5]
Polarity HighThe compound is polar, which can lead to poor retention on traditional non-polar stationary phases like C18, especially when ionized at low pH.[6][7]

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the analysis of this and similar basic compounds.

Q1: Why is my peak for 3-Amino-isonicotinic acid ethyl ester hydrochloride showing severe tailing?

A: Peak tailing for basic compounds is most often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2] This is especially prominent when the mobile phase pH is in the mid-range (pH 4-7), where silanols are ionized and your basic analyte is protonated. Operating at a pH close to the analyte's pKa can also lead to a mixed population of ionized and non-ionized forms during elution, resulting in peak asymmetry.[5]

Q2: I am getting very little or no retention on my C18 column. How can I increase it?

A: Poor retention occurs because the ionized (protonated) form of your analyte is highly polar and has a low affinity for the non-polar C18 stationary phase.[4][8] At an acidic pH, both the pyridine nitrogen and the amino group will be protonated, making the molecule very hydrophilic.

To increase retention, you can:

  • Increase Mobile Phase pH: By raising the pH to be approximately 2 units above the pKa of the basic functional groups (e.g., pH > 8.5), the analyte becomes neutral (un-ionized).[9] This significantly increases its hydrophobicity and, therefore, its retention on a reversed-phase column. Caution: This requires a column specifically designed for high-pH stability to prevent dissolution of the silica backbone.[10]

  • Use an Alternative Stationary Phase: Consider columns designed for polar compounds, such as those with a Phenyl-Hexyl phase, which offer different selectivity.[6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining very polar compounds.[11]

Q3: How do I select the optimal mobile phase pH for my separation?

A: The optimal pH is one that ensures the analyte is in a single, stable ionic state throughout the analysis. The general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa.[9][12] For 3-Amino-isonicotinic acid ethyl ester, you have two primary strategies:

  • Low pH Strategy (pH ≤ 2.5): At this pH, the analyte is fully protonated (positively charged). While this leads to lower retention, it has the major advantage of suppressing the ionization of residual silanol groups on the column, which minimizes peak tailing.[1][13] Retention can then be controlled by using a mobile phase with a low percentage of organic solvent.

  • High pH Strategy (pH ≥ 8.5): At this pH, the analyte is in its neutral, un-ionized form. This results in much stronger retention.[8] This approach often yields excellent peak shape but requires a pH-stable column.

Avoid working in the pH 4-7 range, as this is where you will likely encounter poor peak shape and retention time instability.

Q4: Which buffer should I choose, and at what concentration?

A: A buffer is essential for resisting pH changes and ensuring reproducible retention times.[10][14] The choice depends on your target pH and detector.

  • Buffer Selection: Choose a buffer whose pKa is close to your desired mobile phase pH (ideally within +/- 1 pH unit) for the best buffering capacity.[10][15]

  • Detector Compatibility: If using Mass Spectrometry (MS), you must use volatile buffers like formic acid, acetic acid, or ammonium acetate/formate.[15][16] For UV detection, non-volatile buffers like phosphate are excellent, especially at low UV wavelengths (<220 nm), due to their low UV absorbance.[15]

  • Concentration: A starting concentration of 10-25 mM is typically sufficient.[17] Too low a concentration may not provide adequate buffering, while too high a concentration can risk precipitation when mixing with the organic solvent.[10]

Table 2: Common HPLC Buffers and Their Properties

BufferpKa Value(s)Effective pH RangeUV Cutoff (nm)MS Compatible?
Phosphate 2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2~200No
Formate 3.82.8 - 4.8~210Yes
Acetate 4.83.8 - 5.8~210Yes
Ammonium 9.28.2 - 10.2~205Yes

Data compiled from multiple sources.[15][16][17]

Systematic Troubleshooting Guide

When optimizing your method, a logical approach can save significant time. The following workflow and detailed guide provide a framework for diagnosing and solving common issues.

Troubleshooting_Workflow start Start | Chromatographic Issue peak_shape Poor Peak Shape? | (Tailing/Fronting) start->peak_shape retention Poor Retention? | (Too Little/Too Much) peak_shape->retention No sol_tailing sol_tailing peak_shape->sol_tailing Yes reproducibility Poor Reproducibility? | (Shifting RTs) retention->reproducibility No sol_low_retention sol_low_retention retention->sol_low_retention Yes sol_reproducibility Reproducibility Solution 1. Add buffer with pKa near mobile phase pH 2. Control column temperature 3. Ensure proper mobile phase mixing/degassing. reproducibility->sol_reproducibility Yes end Optimized Separation reproducibility->end No sol_tailing->end sol_low_retention->end sol_reproducibility->end

Caption: A logical workflow for troubleshooting common HPLC issues.

In-Depth Troubleshooting
  • Problem: Asymmetric Peaks (USP Tailing Factor > 1.5)

    • Probable Cause 1: Secondary Silanol Interactions. Your protonated basic analyte is interacting with ionized silanols on the column packing.[2][18]

    • Solution:

      • Adjust pH: Move to a low pH (e.g., 2.5 with a phosphate buffer or 0.1% formic acid) to protonate the silanols and minimize interaction.[1][13] Alternatively, use a high pH (e.g., 9.0 with an ammonium buffer) on a pH-stable column to neutralize the analyte.[8]

      • Column Choice: Use a modern, high-purity "Type B" silica column with high end-capping to shield the silanols.[1][13]

    • Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Problem: Drifting or Unstable Retention Times

    • Probable Cause 1: Unbuffered or Poorly Buffered Mobile Phase. The pH of your mobile phase is not stable, causing the ionization state of your analyte to fluctuate.[19] This is common when using only an acid modifier (like 0.1% TFA or formic acid) in a pH region where small changes have a large effect on ionization (i.e., near the pKa).[16]

    • Solution:

      • Incorporate a buffer at an appropriate concentration (10-25 mM).

      • Ensure your target pH is within the buffer's effective range (+/- 1 unit from its pKa).[15]

    • Probable Cause 2: Temperature Fluctuation.

    • Solution: Use a thermostatically controlled column compartment.

Experimental Protocols for Method Development

This section provides step-by-step workflows for systematically optimizing the mobile phase.

Protocol 1: Mobile Phase pH Scouting Study

This experiment is designed to understand the effect of pH on the retention and peak shape of 3-Amino-isonicotinic acid ethyl ester.

  • Column Selection: Start with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation: Prepare three different aqueous mobile phases (Aqueous A).

    • Low pH (2.7): 0.1% Formic Acid in Water.

    • Mid pH (4.8): 10 mM Ammonium Acetate in Water, pH adjusted to 4.8 with acetic acid.

    • High pH (9.0): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with ammonium hydroxide. (Note: Use a pH-stable column for this mobile phase. )

  • Organic Mobile Phase (B): Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined from a UV scan).

  • Execution:

    • For each aqueous mobile phase (A), run a generic gradient (e.g., 5% to 95% B over 15 minutes).

    • Equilibrate the column for at least 10 column volumes whenever changing mobile phases.

  • Analysis:

    • Compare the retention time and peak shape (USP Tailing Factor) at each pH.

    • Expected Outcome: You should observe the lowest retention at pH 2.7, intermediate retention at pH 4.8 (likely with poor peak shape), and the highest retention at pH 9.0. This experiment will definitively show which pH range provides the best starting point for further optimization.

Caption: Relationship between mobile phase pH and analyte state.

Protocol 2: Organic Modifier and Gradient Optimization

Once an optimal pH is selected, fine-tune the separation using the organic modifier.

  • Select the Best pH: Based on the results from Protocol 1, choose the aqueous mobile phase (A) that gave the best balance of retention and peak shape.

  • Compare Organic Modifiers:

    • Prepare two sets of mobile phases: one with Acetonitrile as B and one with Methanol as B.

    • Run the same gradient with both organic modifiers.

    • Analysis: Compare the selectivity (the spacing between your analyte peak and any impurities) and peak shape. Acetonitrile often provides sharper peaks, while Methanol can offer different selectivity.

  • Optimize the Gradient:

    • Perform two initial runs to determine the elution conditions:

      • Run 1: 5% B isocratic for 5 minutes.

      • Run 2: 95% B isocratic for 5 minutes.

    • Use the retention times from these runs to calculate an optimized linear gradient that focuses the slope around the elution point of your analyte.

    • Refine the gradient slope and duration to achieve the desired resolution between the analyte and any impurities.

By following these structured FAQs, troubleshooting guides, and experimental protocols, you will be well-equipped to develop a robust and reliable HPLC method for the separation of 3-Amino-isonicotinic acid ethyl ester hydrochloride.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage.
  • Exploring the Role of pH in HPLC Separ
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Choosing the Right Buffers for Mobile Phase. (2020, April 8). Phenomenex.
  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12).
  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? Axion Labs.
  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER.
  • HPLC Buffer Mobile Phase Consider
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies, Inc.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian.
  • 3-aMino-isonicotinic acid ethyl ester hydrochloride. Capot Chemical.

Sources

Troubleshooting

Resolving LC-MS peak tailing issues for 3-Amino-isonicotinic acid ethyl ester hydrochloride

Introduction: Understanding the Challenge Welcome to the technical support guide for the analysis of 3-Amino-isonicotinic acid ethyl ester hydrochloride. This compound, due to its chemical nature, presents a common yet f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for the analysis of 3-Amino-isonicotinic acid ethyl ester hydrochloride. This compound, due to its chemical nature, presents a common yet frustrating challenge in LC-MS analysis: peak tailing. As a polar molecule with a basic amino group and a pyridine ring, it is highly susceptible to undesirable secondary interactions with standard silica-based reversed-phase columns. This guide provides a structured, in-depth troubleshooting framework to diagnose the root causes of peak tailing and implement effective solutions, ensuring robust and accurate quantification for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my peak for 3-Amino-isonicotinic acid ethyl ester hydrochloride showing significant tailing?

A1: The primary cause of peak tailing for this analyte is secondary-site interactions, specifically between the protonated amine/pyridine groups on your molecule and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18).[1][2][3]

At typical analytical pH ranges (pH 3-7), your basic analyte is positively charged, while the more acidic silanol groups on the silica surface are negatively charged. This leads to a strong ion-exchange interaction, which is a different and slower retention mechanism than the intended hydrophobic (reversed-phase) interaction.[4][5] Molecules that undergo this secondary interaction are retained longer than those that don't, resulting in a skewed, tailing peak shape.

Troubleshooting_Workflow cluster_chemistry Chemical Troubleshooting cluster_advanced Advanced Strategies cluster_hardware System & Sample Check start Peak Tailing Observed for 3-Amino-isonicotinic acid ethyl ester HCl ph 1. Optimize Mobile Phase pH (Set to < 3.0) start->ph Primary Cause: Secondary Interactions system Inspect System (Connections, Tubing) start->system If all peaks tail buffer 2. Increase Buffer Strength (e.g., 25-50 mM) ph->buffer If tailing persists column 3. Use High-Purity, End-Capped Column buffer->column If tailing persists alt_mode 4. Switch to Alternative Mode (HILIC or Mixed-Mode) column->alt_mode For optimal performance sample Check Sample Solvent (Match to Mobile Phase) system->sample column_health Check Column Health (Frit, Void) sample->column_health

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: ¹H and ¹³C NMR Reference Spectra for 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride

Executive Summary & Strategic Context 3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS: 306936-11-8) is a critical synthetic intermediate widely utilized in the development of targeted therapeutics, including KRA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS: 306936-11-8) is a critical synthetic intermediate widely utilized in the development of targeted therapeutics, including KRAS G12D inhibitors and advanced kinase inhibitors [1, 2].

For drug development professionals, selecting the correct physical form of this building block is paramount. While the free base (CAS: 14208-83-4) is commonly available, the hydrochloride (HCl) salt is often preferred due to its superior aqueous solubility, enhanced oxidative stability, and improved handling characteristics during scale-up. However, the protonation state of the pyridine ring drastically alters the molecule's electronic environment, leading to significant deviations in its Nuclear Magnetic Resonance (NMR) profile.

This guide objectively compares the ¹H and ¹³C NMR performance of the HCl salt against its free base alternative, providing supporting experimental data, mechanistic causality, and self-validating protocols to establish robust Quality Control (QC) reference standards.

Mechanistic Insights: The Causality of Protonation on Chemical Shifts

To accurately interpret the NMR spectra, one must understand the causality behind the experimental observations. The pyridine nitrogen in the free base is the most basic site (pKa ~5.2). Upon treatment with hydrochloric acid, protonation occurs exclusively at the pyridine nitrogen rather than the 3-amino group, forming a pyridinium cation.

This protonation triggers a cascade of electronic effects:

  • ¹H NMR Causality (Deshielding): The positive charge on the pyridinium nitrogen exerts a strong electron-withdrawing inductive and mesomeric effect across the aromatic ring. This decreases the electron density around the ring protons (H-2, H-5, H-6), leading to a pronounced downfield shift (Δδ +0.3 to +0.8 ppm) compared to the free base.

  • ¹³C NMR Causality (Polarization): The ¹³C shifts are governed by paramagnetic shielding terms. The polarization of the π-electron cloud causes the alpha-carbons (C-2, C-6) to shift slightly upfield, while the gamma (C-4) and beta (C-3, C-5) carbons shift downfield.

Protonation_Effect N1 Free Base (Pyridine N) N2 Addition of HCl (Protonation) N1->N2 N3 Pyridinium Cation Formation N2->N3 N4 Decreased Electron Density on Ring N3->N4 N5 Deshielding of Ring Protons N4->N5 N6 Downfield Shift in ¹H NMR N5->N6

Caption: Mechanistic causality of pyridine nitrogen protonation leading to downfield NMR chemical shifts.

Experimental Protocols: A Self-Validating NMR Workflow

To ensure high-fidelity reference spectra, the following step-by-step methodology must be strictly adhered to. This protocol incorporates a self-validating system to confirm sample integrity before data processing [3].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of 3-Amino-isonicotinic acid ethyl ester hydrochloride.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is chosen over D₂O because it prevents the rapid deuterium exchange of the -NH₂ and -NH⁺ protons, allowing for complete structural elucidation and confirmation of the salt form.

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer to a high-precision 5 mm NMR tube.

  • Acquisition Parameters (400 MHz):

    • ¹H NMR: Pulse sequence zg30, 16 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s, 298 K.

    • ¹³C NMR: Pulse sequence zgpg30 (proton-decoupled), 512 scans, D1 = 5.0 s (extended to ensure quantitative integration of the quaternary carbons), 298 K.

  • Self-Validation Check: Before approving the spectrum, integrate the ethyl ester signals. The ratio of the CH₂ (quartet) to the CH₃ (triplet) must be exactly 2.00 : 3.00 . Any deviation >2% indicates incomplete relaxation, overlapping impurities, or poor shimming.

NMR_Workflow A Sample Weighing (15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Dissolution (Vortex) B->C D NMR Acquisition (400 MHz, 298K) C->D E Self-Validation (2:3 Integration) D->E

Caption: Step-by-step experimental workflow featuring the critical self-validation integration check.

Comparative Data Presentation

The tables below summarize the quantitative NMR data, objectively comparing the HCl salt against the free base alternative [1].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
AssignmentFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityCoupling Constant (J)Shift (Δδ)
H-2 (Pyridine) 8.238.55Singlet (s)-+0.32
H-6 (Pyridine) 7.738.10Doublet (d)5.5 Hz+0.37
H-5 (Pyridine) 7.457.85Doublet (d)5.5 Hz+0.40
-NH₂ (Amine) 6.667.50Broad Singlet (br s)-+0.84
-NH⁺ (Pyridinium) N/A11.50Broad Singlet (br s)-N/A
-CH₂- (Ester) 4.284.35Quartet (q)7.1 Hz+0.07
-CH₃ (Ester) 1.301.33Triplet (t)7.1 Hz+0.03

Observation: The aliphatic ethyl ester protons remain largely unaffected by the protonation, whereas the aromatic protons exhibit severe deshielding.

Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)
Carbon PositionFree Base (δ ppm)HCl Salt (δ ppm)Shift Direction
C=O (Carbonyl) 166.0164.5Upfield
C-3 (C-NH₂) 146.0148.0Downfield
C-6 (Ar-CH) 142.0138.0Upfield
C-2 (Ar-CH) 140.0135.0Upfield
C-5 (Ar-CH) 124.0126.0Downfield
C-4 (C-COOEt) 122.0128.0Downfield
-CH₂- (Aliphatic) 61.562.5Downfield
-CH₃ (Aliphatic) 14.214.1Negligible

Analytical Alternatives & Platform Comparison

When establishing QC protocols for 3-Amino-isonicotinic acid ethyl ester hydrochloride, laboratories must evaluate both solvent alternatives and hardware platforms.

Solvent Comparison: DMSO-d6 vs. D₂O

While the HCl salt is highly soluble in D₂O, DMSO-d6 is the superior analytical alternative . In D₂O, the acidic pyridinium proton (-NH⁺) and the primary amine protons (-NH₂) undergo rapid deuterium exchange with the solvent. Consequently, these signals disappear entirely from the ¹H NMR spectrum, removing critical structural markers required to differentiate the salt form from the free base.

Hardware Platform: 400 MHz vs. 600 MHz
  • 400 MHz Performance: Sufficient for routine ¹H NMR. The H-5 and H-6 doublets are well-resolved (Δν > J), preventing second-order coupling artifacts.

  • 600 MHz Performance: Highly recommended for ¹³C NMR acquisition. The increased magnetic field strength drastically improves the signal-to-noise (S/N) ratio for the quaternary carbons (C-2, C-3, C-4), reducing the required scan time from ~2 hours to under 30 minutes—a critical optimization for high-throughput drug development environments.

References

  • Google Patents. KRAS G12D inhibitors and their uses (CN117242079A). Retrieved from[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from[Link][2]

Sources

Comparative

Comparing reactivity: 3-Amino-isonicotinic acid ethyl ester hydrochloride vs methyl ester

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly anti-tuberculosis agents and PI3 kinase inhibitors—the selection of the correct pyridine building block is paramount. Two highly utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly anti-tuberculosis agents and PI3 kinase inhibitors—the selection of the correct pyridine building block is paramount. Two highly utilized intermediates are 3-amino-isonicotinic acid methyl ester and 3-amino-isonicotinic acid ethyl ester hydrochloride . While structurally similar, their divergent ester alkyl chains and salt forms drastically alter their reactivity, solubility, and handling requirements.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two reagents, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental workflows.

Structural & Mechanistic Profiling: The "Why" Behind the Reactivity

Steric Hindrance in Ester Hydrolysis

The rate of nucleophilic acyl substitution is heavily dictated by the steric bulk surrounding the carbonyl carbon. According to established kinetic models of [1], the methyl ester presents a lower activation energy barrier for the formation of the tetrahedral intermediate. The ethyl group's additional methyl moiety creates a wider cone angle, subtly shielding the Bürgi-Dunitz trajectory of incoming nucleophiles (such as hydroxide ions during saponification). Consequently, and amidation rates compared to their ethyl counterparts [2].

The Role of the Hydrochloride Salt

The ethyl ester is frequently supplied as a hydrochloride salt. The protonation of the pyridine nitrogen provides exceptional oxidative stability and enhances solubility in polar protic solvents. However, this necessitates a critical pre-reaction neutralization step. Failing to liberate the free base will completely quench the nucleophilicity of the 3-amino group in downstream cross-coupling or acylation reactions, as the lone pair is either electronically deactivated or directly protonated [3].

Visualizing Reaction Logic

HydrolysisKinetics Base Nucleophile (e.g., OH⁻) Substrate1 Methyl Ester (Low Steric Bulk) Base->Substrate1 Fast Attack Substrate2 Ethyl Ester (Higher Steric Bulk) Base->Substrate2 Hindered Attack Tetra1 Tetrahedral Intermediate (Rapid Formation) Substrate1->Tetra1 Tetra2 Tetrahedral Intermediate (Slower Formation) Substrate2->Tetra2 Product 3-Aminoisonicotinic Acid + Alcohol Tetra1->Product Fast Elimination (-OMe) Tetra2->Product Slower Elimination (-OEt)

Mechanistic comparison of saponification kinetics between methyl and ethyl esters.

Workflow Start1 Ethyl Ester HCl Salt Step1 Add 1.0 eq DIPEA (Neutralization) Start1->Step1 Start2 Methyl Ester (Free Base) Step2 Direct Solvation (No Base Needed) Start2->Step2 Intermediate Free 3-Amino Nucleophile Ready for Acylation Step1->Intermediate HCl Scavenged Step2->Intermediate Direct Use Product Acylated Product Intermediate->Product + Acyl Chloride + 1.2 eq DIPEA

Experimental workflow demonstrating the requisite neutralization step for the HCl salt.

Quantitative Performance Data

To facilitate reagent selection, the following tables summarize the physicochemical properties and benchmarked reaction kinetics of both compounds under standard laboratory conditions.

Table 1: Physicochemical Comparison
Property3-Amino-isonicotinic acid methyl ester3-Amino-isonicotinic acid ethyl ester HCl
CAS Number 55279-30-6306936-11-8
Molecular Weight 152.15 g/mol 202.64 g/mol
Physical State Free base (Solid)Hydrochloride salt (Solid)
Relative Reactivity (Hydrolysis) High (Less steric hindrance)Moderate (Higher steric bulk)
Solubility Profile Soluble in organic solvents (DCM, EtOAc)Soluble in polar/aqueous solvents (MeOH, H₂O)
Table 2: Kinetic & Yield Comparison (Representative Data)
Reaction TypeConditionsMethyl Ester Yield (Time)Ethyl Ester HCl Yield (Time)
Base-Catalyzed Hydrolysis 1M LiOH, THF/H₂O (3:1), RT>95% (2.0 hours)88% (4.5 hours)
Direct Amidation Benzylamine, neat, 80°C75% (12 hours)40% (24 hours)*
Buchwald-Hartwig Coupling Pd₂(dba)₃, Xantphos, Cs₂CO₃82% (Standard base eq.)80% (Requires +1 eq. base)

*Note: The drastic drop in direct amidation yield for the ethyl ester HCl is due to the dual requirement of neutralizing the salt in situ and overcoming the higher steric barrier of the ethyl group.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and a validation check to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

Goal: Convert the ester to the corresponding zwitterionic 3-aminoisonicotinic acid. Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH because the resulting lithium carboxylate salt maintains superior solubility in the THF/water co-solvent system, preventing premature precipitation that could trap unreacted starting material.

  • Solvation: Dissolve 1.0 mmol of the chosen ester in 5 mL of a THF:H₂O (3:1 v/v) mixture.

    • Validation Check: Ensure complete dissolution before proceeding. A biphasic or cloudy mixture will lead to inconsistent reaction kinetics.

  • Base Addition:

    • For the Methyl Ester , add 1.5 equivalents of LiOH·H₂O.

    • For the Ethyl Ester HCl , add 2.5 equivalents of LiOH·H₂O (1.0 eq is consumed immediately to neutralize the HCl salt; 1.5 eq drives the hydrolysis).

  • Reaction Monitoring: Stir at room temperature (20-25°C). Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1).

    • Validation Check: The disappearance of the high-R_f ester spot and the emergence of a baseline spot confirms the complete formation of the carboxylate salt.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to a pH of 4.5.

    • Causality: pH 4.5 is the approximate isoelectric point of 3-aminoisonicotinic acid, ensuring maximum precipitation of the zwitterion.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Amide Bond Formation via the 3-Amino Nucleophile

Goal: React the 3-amino group with an exogenous acyl chloride. Causality: The amine at the 3-position of a pyridine ring is inherently poorly nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring. When using the HCl salt, the amine is completely deactivated. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the amine without competing for the acyl chloride.

  • Preparation: Suspend 1.0 mmol of 3-Amino-isonicotinic acid ethyl ester HCl in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization & Scavenging: Add 2.2 equivalents of DIPEA.

    • Causality: 1.0 eq neutralizes the HCl salt, and 1.2 eq acts as the acid scavenger for the HCl generated during the subsequent acylation.

    • Validation Check: The opaque suspension will rapidly transition to a clear, homogenous solution. This visual cue confirms the successful liberation of the free base.

  • Acylation: Cool the solution to 0°C using an ice bath. Dropwise add 1.1 equivalents of the desired acyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into the DCM layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Mechanisms of Ester Cleavage Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: Drug Metabolism and Pharmacokinetics (PubMed / Elsevier) URL: [Link]

  • Title: 3-Amino isonicotinic acid methyl ester (Compound CID 1488824) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Validation

Validating the purity of 3-Amino-isonicotinic acid ethyl ester hydrochloride using quantitative NMR

Validating the Purity of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride: A qNMR vs. HPLC Comparison Guide Introduction 3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8) is a critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride: A qNMR vs. HPLC Comparison Guide

Introduction 3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS 306936-11-8) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because impurities in early-stage intermediates can propagate and amplify through multi-step syntheses, establishing the absolute purity of this compound is paramount. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the traditional workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the metrological gold standard for absolute purity determination[2].

Part 1: The Analytical Dilemma — qNMR vs. HPLC-UV

For a compound like 3-Amino-isonicotinic acid ethyl ester hydrochloride, relying solely on HPLC-UV can introduce systemic blind spots. HPLC-UV is a separation-based, relative technique; it requires a certified reference standard of the exact analyte to determine mass percent[2]. If an impurity lacks a UV chromophore or possesses a significantly different extinction coefficient than the main peak, HPLC Area% will drastically misrepresent the true Mass%[2].

Conversely, qNMR is a primary ratio method. The fundamental principle is that the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the molar concentration of those nuclei in the sample[2]. By comparing the analyte's integral to an internal standard of known purity, absolute mass fraction can be determined without needing a reference standard of the analyte itself[3].

Table 1: Performance Comparison for Purity Assessment

Analytical ParameterHPLC-UV1H qNMRCausality / Impact on Analyte
Principle Separation & relative UV absorbancePrimary ratio method (molar proportionality)qNMR avoids UV response factor bias, ensuring accurate quantification of all species[2].
Reference Standard Requires exact analyte standardUniversal Internal Standard (e.g., Maleic Acid)Eliminates the need to synthesize/procure a custom reference standard for this specific intermediate[3].
Impurity Detection Blind to non-UV absorbing speciesDetects all protonated speciesqNMR detects residual solvents and structurally dissimilar organic impurities simultaneously[2].
Accuracy High (if response factors are known)Absolute (traceable to SI units)qNMR provides true mass% via direct metrological traceability[3].

Part 2: qNMR Methodology & Causality

To validate the purity of 3-Amino-isonicotinic acid ethyl ester hydrochloride, the experimental design must be rigorously controlled to meet United States Pharmacopeia (USP) <761> guidelines[4].

Step 1: Internal Standard (IS) and Solvent Selection

  • Protocol: Select Maleic Acid (traceable to a National Metrology Institute, e.g., NIST) as the internal standard and Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent.

  • Causality: An ideal qNMR standard must be highly pure, soluble in the chosen solvent, and have non-overlapping chemical shifts with the analyte[5]. 3-Amino-isonicotinic acid ethyl ester hydrochloride exhibits aliphatic signals (ethyl CH₃ triplet at ~1.3 ppm, CH₂ quartet at ~4.3 ppm) and aromatic pyridine protons (~7.5–8.5 ppm). Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d6[6], ensuring zero signal interference and allowing for pristine baseline integration.

Step 2: Gravimetric Preparation

  • Protocol: Weigh approximately 20 mg of the analyte and 10 mg of Maleic Acid into a vial using a high-precision microbalance (d = 0.001 mg).

  • Causality: qNMR is fundamentally a mass-balance technique. The overall relative measurement uncertainty of the final purity value can never be smaller than the uncertainty associated with the weighing step and the purity of the internal standard[3]. High-precision gravimetry minimizes this mathematical bottleneck.

Step 3: NMR Acquisition Parameters

  • Protocol: Acquire a ¹H NMR spectrum using a 90° excitation pulse. Set the inter-pulse relaxation delay (D1) to at least 5 × T1 (where T1 is the longest longitudinal relaxation time of the nuclei of interest).

  • Causality: Protons relax at different rates. If D1 is insufficient, nuclei with longer T1 times will not fully return to thermal equilibrium between scans. This causes signal attenuation, leading to skewed integration ratios and an artificially altered purity calculation[3].

Part 3: Workflow Visualization

qNMR_Workflow A 1. Analyte & IS Selection 3-Amino-isonicotinic acid ethyl ester HCl B 2. Gravimetric Preparation Weighing on Microbalance A->B Traceable IS C 3. Dissolution Dissolve in DMSO-d6 B->C High precision D 4. NMR Acquisition 1H NMR, 90° Pulse, D1 > 5*T1 C->D Homogeneous E 5. Spectral Processing Phase Correction & Integration D->E Full relaxation F 6. Purity Calculation Apply qNMR Equation E->F Accurate integrals G 7. Self-Validation Intramolecular Cross-Check F->G RSD < 0.5%

Workflow for qNMR purity validation of 3-Amino-isonicotinic acid ethyl ester hydrochloride.

Part 4: Data Interpretation & The Self-Validating System

To ensure absolute trustworthiness, the protocol must act as a self-validating system. The absolute mass fraction is calculated using the standard qNMR primary ratio equation, but the result is only accepted if it passes two built-in validation checks.

1. Internal Self-Validation (Intramolecular Cross-Check):

  • Method: Calculate the purity independently using two different signals from the analyte—for instance, the ethyl CH₃ triplet (integrating for 3 protons) and one of the isolated aromatic pyridine protons (integrating for 1 proton).

  • Causality: If the calculated purity values from these two distinct peaks match within 0.5%, it self-validates that neither peak is suffering from hidden impurity overlap. If they diverge, it definitively indicates the co-elution of an impurity signal under one of the peaks, prompting a change in solvent or internal standard.

2. External Self-Validation (Replicate Consistency):

  • Method: Prepare three independent gravimetric replicates of the analyte and internal standard mixture.

  • Causality: If the sample is incompletely dissolved or heterogeneous, the Relative Standard Deviation (RSD) of the calculated purity will exceed acceptable limits. Achieving an RSD ≤ 0.5% across three independent preparations self-validates the dissolution completeness, homogeneity, and weighing accuracy[3].

Sources

Comparative

A Comprehensive Guide to the Elemental Analysis of 3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride: Theoretical Values and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Elemental Analysis Elemental analysis is a fundamental analytical technique that determines the mass fractions of individ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass fractions of individual elements within a compound. For novel chemical entities and pharmaceutical intermediates like 3-Amino-isonicotinic acid ethyl ester hydrochloride, this analysis is a cornerstone of chemical characterization. It provides the empirical formula of a molecule, which, when combined with molecular weight data, can confirm its molecular formula. This verification is a critical step in ensuring the integrity of a synthesized compound before it proceeds to further stages of drug discovery and development.

The hydrochloride salt of 3-Amino-isonicotinic acid ethyl ester is of particular interest due to its potential applications in medicinal chemistry. Accurate determination of its elemental composition is paramount for establishing a reference standard for future synthetic batches and for meeting regulatory requirements.

Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical or expected values based on the compound's molecular formula.

Molecular Formula:

The chemical formula for 3-Amino-isonicotinic acid ethyl ester is C8H10N2O2. As a hydrochloride salt, a molecule of hydrogen chloride (HCl) is incorporated into the structure. Therefore, the molecular formula for 3-Amino-isonicotinic acid ethyl ester hydrochloride is C8H11ClN2O2 .

Molecular Weight Calculation:

To calculate the molecular weight, we use the atomic weights of the constituent elements:

  • Carbon (C): 12.011 g/mol [1]

  • Hydrogen (H): 1.008 g/mol [2]

  • Chlorine (Cl): 35.453 g/mol [3][4]

  • Nitrogen (N): 14.007 g/mol [5][6][7]

  • Oxygen (O): 15.999 g/mol [8][9][10]

The molecular weight (MW) is calculated as follows:

MW = (8 * 12.011) + (11 * 1.008) + (1 * 35.453) + (2 * 14.007) + (2 * 15.999) MW = 96.088 + 11.088 + 35.453 + 28.014 + 31.998 MW = 202.641 g/mol

Theoretical Elemental Percentages:

The expected percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

ElementCalculationExpected Value (%)
Carbon (C)(96.088 / 202.641) * 10047.42
Hydrogen (H)(11.088 / 202.641) * 1005.47
Nitrogen (N)(28.014 / 202.641) * 10013.82
Chlorine (Cl)(35.453 / 202.641) * 10017.49
Oxygen (O)(31.998 / 202.641) * 10015.79

Note: Oxygen is often determined by difference rather than direct measurement in many standard elemental analysis techniques.

Experimental Considerations and Comparison with Alternatives

While the theoretical values provide a precise target, experimental results from elemental analysis are subject to a certain degree of instrumental and sample-related variability.

Experimental Protocol for Elemental Analysis (CHNS/O and Halogen Analysis):

A typical workflow for the elemental analysis of 3-Amino-isonicotinic acid ethyl ester hydrochloride is as follows:

  • Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (around 900-1100 °C) in a stream of oxygen. This process converts the elements into simple gases (CO2, H2O, N2, and SO2 if sulfur is present). For chlorine analysis, a separate combustion with a specific catalyst or a subsequent analytical method is often employed.

  • Gas Separation: The resulting gases are passed through a separation column (typically a gas chromatography column) to resolve them into individual components.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD) or other suitable detectors. The signal from the detector is proportional to the concentration of each gas.

  • Quantification: The instrument is calibrated with a known standard, and the software calculates the percentage of each element in the original sample.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Weigh Pure Sample Combustion High-Temperature Combustion Sample->Combustion Introduction Separation Gas Separation (GC) Combustion->Separation Gas Mixture Detection Detection (TCD) Separation->Detection Separated Gases Quantification Quantification vs. Standard Detection->Quantification Signal Output Result Elemental Percentages (%) Quantification->Result Calculation

Caption: Workflow for Elemental Analysis.

Acceptance Criteria and Potential for Deviation:

Typically, experimental values for C, H, and N are considered acceptable if they are within ±0.4% of the theoretical values. Larger deviations may indicate the presence of impurities, such as residual solvents, moisture, or byproducts from the synthesis. The hygroscopic nature of many hydrochloride salts can lead to higher than expected hydrogen and oxygen content if the sample is not properly dried.

Comparison with Alternative Analytical Techniques:

While elemental analysis is a powerful tool for confirming the empirical formula, it should be used in conjunction with other analytical methods for a comprehensive structural elucidation and purity assessment.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition, empirical formulaHighly accurate for pure compoundsProvides no information on molecular structure or isomerism
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, provides structural informationIsomers may not be distinguishable, ionization can be challenging for some compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed structural information, connectivity of atomsUnambiguous structure determination, purity assessmentLower sensitivity than MS, requires soluble samples
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructive, provides information on bondingComplex spectra can be difficult to interpret fully
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationHigh resolution and sensitivity for separating mixturesDoes not provide structural information on its own

Conclusion

The theoretical elemental analysis values for 3-Amino-isonicotinic acid ethyl ester hydrochloride (C8H11ClN2O2) are approximately 47.42% Carbon, 5.47% Hydrogen, 13.82% Nitrogen, and 17.49% Chlorine. These values serve as a critical benchmark for researchers and drug developers in the synthesis and quality control of this compound. It is imperative to employ rigorous experimental protocols and to consider the potential for experimental deviations. For a holistic understanding of the compound's identity and purity, a multi-technique analytical approach, integrating elemental analysis with spectroscopic and chromatographic methods, is strongly recommended.

References

  • PubChem. 3-Amino-isonicotinic acid ethyl ester. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • Britannica. Oxygen. [Link]

  • Atomic Weight of Nitrogen. [Link]

  • Thermopedia. CHLORINE. [Link]

  • Facts about hydrogen. [Link]

  • ChemicalCell. 3-Amino-Isonicotinic Acid Ethyl Ester | 14208-83-4. [Link]

  • SEG Wiki. Carbon. [Link]

  • PubChem. 3-Aminoisonicotinic acid. [Link]

  • National Institute of Standards and Technology. Oxygen, atomic. [Link]

  • PubChem. Nitrogen. [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

  • National Institute of Standards and Technology. Atomic Data for Nitrogen (N). [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-isonicotinic Acid Ethyl Ester Hydrochloride: Comprehensive Disposal and Safety Guide

3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS: 306936-11-8) is a highly specialized pyridine derivative utilized extensively as a building block in pharmaceutical development and biochemical research[1]. While...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-isonicotinic acid ethyl ester hydrochloride (CAS: 306936-11-8) is a highly specialized pyridine derivative utilized extensively as a building block in pharmaceutical development and biochemical research[1]. While it is a critical intermediate for synthesizing compounds targeting neurological disorders, its unique molecular architecture demands strict, heavily regulated disposal protocols.

This guide provides laboratory personnel, Chemical Hygiene Officers (CHOs), and environmental health professionals with a self-validating, step-by-step operational plan for the safe handling, accumulation, and final destruction of this compound.

Chemical Profile & Hazard Causality

To manage chemical waste effectively, one must understand the causality between the molecule's structure and its environmental risks. 3-Amino-isonicotinic acid ethyl ester hydrochloride ( C8​H11​ClN2​O2​ ) contains a pyridine ring, a primary amine, an ethyl ester, and a hydrochloride salt.

Mechanistic Disposal Challenges:

  • Acidic Corrosion: The presence of the hydrochloride salt means that upon dissolution in ambient moisture or aqueous waste streams, the compound lowers the pH, creating a corrosive environment that can degrade standard metal containers.

  • Toxic Combustion Byproducts: Standard municipal incineration is strictly prohibited. Thermal destruction of the aromatic nitrogen and the chloride ions yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas . Therefore, disposal must occur at a specialized facility equipped with alkaline wet scrubbers to neutralize these acidic exhaust gases.

According to standard Global Harmonized System (GHS) classifications, this compound presents the following acute hazards[2]:

Table 1: Hazard Summary & Required PPE
Hazard ClassGHS StatementOperational Risk / CausalityRequired PPE
Acute Toxicity H302: Harmful if swallowedSystemic toxicity via accidental ingestion or hand-to-mouth transfer.Nitrile gloves, standard lab coat.
Skin Irritation H315: Causes skin irritationAcidic nature of the HCl salt disrupts the epidermal lipid bilayer.Double-gloving recommended for bulk handling.
Eye Irritation H319: Causes serious eye irritationDirect contact causes severe localized pH shifts on the cornea.ANSI Z87.1 tight-fitting safety goggles.
Respiratory H335: May cause respiratory irritationInhalation of fine crystalline dust irritates the mucosal lining.N95/P100 respirator (if handled outside a fume hood).

Regulatory Framework

Disposal operations must be grounded in federal regulations to ensure institutional compliance and environmental safety:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates that all handling and disposal procedures be documented within the institution's Chemical Hygiene Plan (CHP)[3].

  • EPA RCRA (40 CFR Part 262): Classifies this material as hazardous waste. It must be managed according to the Hazardous Waste Generator Improvements Rule (GIR)[4].

  • EPA Subpart K (Academic Labs): Eligible colleges and universities can manage this waste under Subpart K, which allows for a 6-month accumulation period in the lab before requiring transfer to a central facility[5].

Step-by-Step Disposal Protocol

The following methodology provides a self-validating workflow for routing 3-Amino-isonicotinic acid ethyl ester hydrochloride from the point of generation to final destruction.

Phase 1: Point of Generation & Segregation
  • Select Compatible Containment: Procure a High-Density Polyethylene (HDPE) or amber glass waste container. Do not use metal drums or cans , as the hydrochloride salt will cause pitting and structural failure over time.

  • Chemical Segregation: Isolate this waste stream from strong oxidizing agents (e.g., peroxides, nitrates) and strong bases. Mixing with strong bases will cause an exothermic deprotonation of the hydrochloride salt, potentially pressurizing the container.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Immediate Labeling: The moment the first grain of waste is placed in the container, affix a hazardous waste label. The label must explicitly state "Hazardous Waste" and indicate the specific hazards (e.g., "Toxic", "Irritant")[4].

  • Volume Monitoring: Store the container in a designated SAA at or near the point of generation. The EPA strictly limits SAA accumulation to 55 gallons of non-acute hazardous waste[4].

  • Vapor Control: Keep the container tightly sealed at all times unless actively adding waste. Do not leave funnels resting in the open container.

Phase 3: Central Accumulation & Lab Packing
  • Transfer: Once the SAA volume limit is reached, or the Subpart K 6-month time limit expires, transfer the sealed container to the facility's Central Accumulation Area (CAA) within 3 consecutive days[6].

  • Lab Packing: Engage a certified hazardous waste broker. The broker will perform "lab packing"—categorizing the chemical and packing the primary container into a DOT-approved secondary drum surrounded by inert, non-reactive absorbent material (e.g., vermiculite)[6].

Phase 4: Final Destruction (TSDF)
  • Manifesting: The institutional Environmental Health and Safety (EHS) officer signs the Uniform Hazardous Waste Manifest.

  • Incineration: The waste is transported to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF). It is injected into a high-temperature rotary kiln ( >1,000∘C ).

  • Scrubbing: The resulting exhaust gases pass through an alkaline scrubber (utilizing sodium hydroxide) to precipitate the HCl and NOx gases as harmless salts, preventing acid rain generation.

Spill Response & Decontamination Workflow

In the event of an accidental release of the solid powder, execute the following protocol to prevent aerosolization and exposure:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory's HVAC system or fume hood is actively pulling air away from the breathing zone.

  • Don Advanced PPE: Put on a fitted N95 or P100 particulate respirator, chemical-splash goggles, a lab coat, and heavy-duty nitrile gloves.

  • Dry Containment (No Water): Do not immediately apply water, as this will dissolve the compound and spread the acidic hydrochloride salt. Instead, use a static-free brush and dustpan to gently sweep up the solid.

  • Chemical Absorption: If the compound is already dissolved in a solvent, deploy chemically inert polypropylene absorbent pads.

  • Decontamination: Wipe the spill zone with a slightly damp cloth using a mild, dilute alkaline solution (e.g., sodium bicarbonate) to neutralize any microscopic acidic residue.

  • Disposal: Place all recovered powder, absorbent pads, and contaminated wiping cloths into a heavy-duty hazardous waste bag, seal it, and route it through the Phase 2 SAA protocol.

Accumulation Limits by EPA Generator Status

Institutional compliance depends on your facility's EPA generator status. Ensure your waste accumulation timelines align with the data below[4]:

Table 2: EPA Generator Status & Accumulation Limits
Generator StatusMonthly Generation LimitMax On-Site Accumulation TimeSAA Limit
VSQG (Very Small) ≤100 kgNo strict federal time limit55 Gallons
SQG (Small) 100 kg to 1,000 kg180 days (or 270 days if shipping >200 miles)55 Gallons
LQG (Large) >1,000 kg90 days55 Gallons
Subpart K (Academic)Varies by institution6 months in the laboratory55 Gallons

Waste Management Workflow Visualization

The following diagram illustrates the critical path of 3-Amino-isonicotinic acid ethyl ester hydrochloride from generation to final environmental neutralization.

G A Waste Generation (3-Amino-isonicotinic acid ethyl ester HCl) B Hazard Characterization (H302, H315, H319, H335) A->B C Satellite Accumulation Area (SAA) Max 55 Gallons, Sealed & Labeled B->C D Central Accumulation Area (CAA) Lab Packing & Manifesting C->D E RCRA-Permitted TSDF High-Temperature Incineration D->E F Alkaline Scrubber Treatment (Mitigates NOx & HCl Emissions) E->F

Figure 1: Cradle-to-grave disposal workflow for 3-Amino-isonicotinic acid ethyl ester HCl waste.

Sources

Handling

Personal protective equipment for handling 3-Amino-isonicotinic acid ethyl ester hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, procedural...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 3-Amino-isonicotinic acid ethyl ester hydrochloride. The protocols herein are designed to be self-validating systems, grounded in authoritative safety data to protect you, your colleagues, and your work.

Foundational Risk Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. 3-Amino-isonicotinic acid ethyl ester hydrochloride and its related free base are classified with specific hazards that dictate our handling protocols. The primary risks are associated with irritation and acute toxicity if improperly handled.

The causality is clear: because the compound can cause significant irritation to the skin, eyes, and respiratory tract, our primary goal is to establish barriers—first through engineering controls, and second through robust PPE.[1][2]

Hazard Class & CategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data synthesized from authoritative sources.[1][2]

The PPE Protocol: From Engineering Controls to Personal Barriers

Our safety philosophy prioritizes eliminating hazards at the source. Therefore, engineering controls are your first and most critical line of defense, with PPE serving as the essential final barrier.

2.1. Primary Engineering Controls: A Non-Negotiable First Step

All handling of 3-Amino-isonicotinic acid ethyl ester hydrochloride solid or its solutions must be performed within a certified chemical fume hood.[3] This is the most effective way to control airborne concentrations and protect the user from inhaling dust or vapors.[1][4] Your facility must also be equipped with an easily accessible eyewash station and a safety shower.[4][5][6]

2.2. PPE Selection Logic

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram outlines the decision-making process for selecting appropriate protection.

PPE_Selection_Flowchart cluster_0 Task Assessment cluster_1 PPE Ensemble start Begin Task Assessment weighing Weighing Solid Compound? start->weighing solution Handling Solutions? weighing->solution No ppe_weighing Weighing PPE: - Routine PPE - N95 Respirator (if outside enclosure) weighing->ppe_weighing Yes spill Spill or Emergency? solution->spill No ppe_routine Routine PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_routine Yes spill->ppe_routine No ppe_spill Emergency PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical Resistant Apron - Government-Approved Respirator spill->ppe_spill Yes

Caption: PPE selection flowchart based on task-specific risks.

2.3. Mandatory PPE for All Operations

The following table summarizes the required PPE for routine and non-routine handling of this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in fume hood)Safety goggles with side shields conforming to EN166 or equivalent.[4]Compatible chemical-resistant gloves (e.g., Nitrile).[5]Standard laboratory coat.[7]Not required if handled exclusively within a certified fume hood.
Weighing Solid Safety goggles with side shields.Nitrile gloves.Laboratory coat.Recommended to use a dust mask (e.g., N95) or work in a weighing enclosure to prevent inhalation of fine particulates.[8]
Spill Cleanup Chemical splash goggles. A face shield is recommended for larger spills.Double-layered nitrile gloves.Chemical-resistant apron over a laboratory coat.[9]A government-approved respirator is necessary if airborne exposure is possible.[5][7]

Standard Operating Procedures (SOP): A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for minimizing risk. This SOP covers the entire lifecycle of the compound in your lab.

SOP_Workflow prep 1. Preparation - Verify Fume Hood - Assemble Glassware - Consult SDS don 2. Don PPE - Goggles, Lab Coat, Gloves prep->don weigh 3. Weighing - Use anti-static weigh boat - Minimize dust creation don->weigh transfer 4. Transfer & Reaction - Add slowly to solvent - Keep sash lowered weigh->transfer decon 5. Decontamination - Clean glassware - Wipe down surfaces transfer->decon dispose 6. Waste Disposal - Segregate waste - Seal container decon->dispose doff 7. Doff PPE - Remove gloves correctly - Wash hands dispose->doff

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-isonicotinic acid ethyl ester hydrochloride
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3-Amino-isonicotinic acid ethyl ester hydrochloride
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